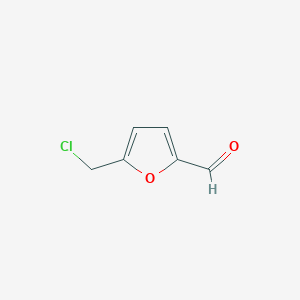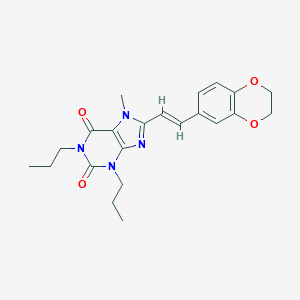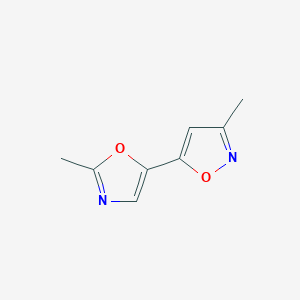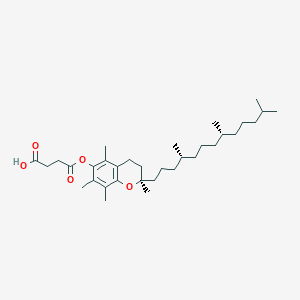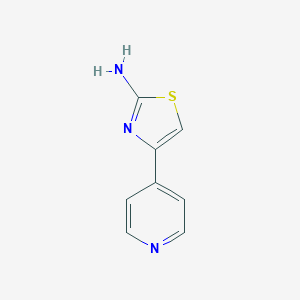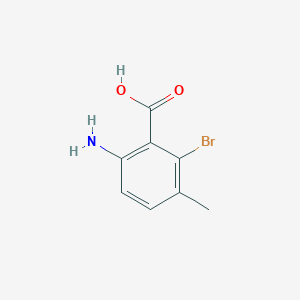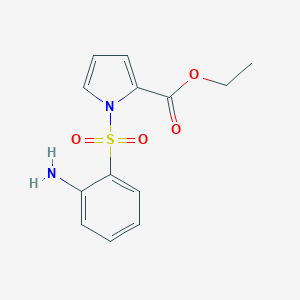
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester, also known as ethyl 2-(2-aminobenzenesulfonyl)pyrrole-1-carboxylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrole derivative that has a sulfonyl group and an amino group attached to its aromatic ring.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes by binding to their active sites. It has also been reported to induce cell death in cancer cells by activating the apoptotic pathway. Further studies are needed to fully elucidate the mechanism of action of this compound.
生化和生理效应
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to the reduction of intraocular pressure, making this compound a potential candidate for the treatment of glaucoma. It has also been reported to inhibit the activity of metalloproteinases, which are involved in tissue remodeling and repair. This inhibition may lead to the prevention of tissue damage in various diseases, such as arthritis and cancer.
实验室实验的优点和局限性
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its properties and effects are well-documented. However, this compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous-based experiments. It is also not very stable, and its decomposition may lead to the formation of unwanted by-products.
未来方向
There are several future directions for the study of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester. One direction is the development of new drugs based on this compound for the treatment of various diseases, such as glaucoma, arthritis, and cancer. Another direction is the study of its mechanism of action, which may lead to the discovery of new targets for drug development. Further studies are also needed to investigate its potential side effects and toxicity. In addition, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved properties and effects.
合成方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester involves the reaction of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester 2-bromo-1H-pyrrole-2-carboxylate with 2-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for their studies.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. It has also been reported to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
属性
CAS 编号 |
142529-01-9 |
|---|---|
产品名称 |
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester |
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC 名称 |
ethyl 1-(2-aminophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2,14H2,1H3 |
InChI 键 |
YWQSOBQWNWDIRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N |
规范 SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N |
其他 CAS 编号 |
142529-01-9 |
同义词 |
1H-Pyrrole-2-carboxylic acid, 1-[(2-aminophenyl)sulfonyl]-, ethyl este r |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




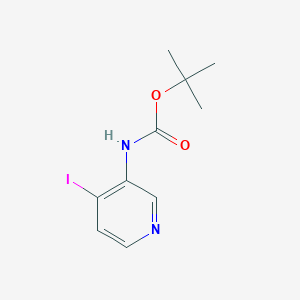
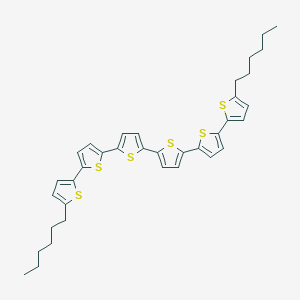
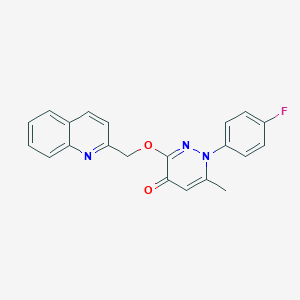
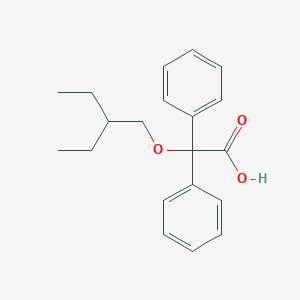


![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
